molecular formula C6H4BrF2NO B567009 3-Bromo-2-(difluoromethoxy)pyridine CAS No. 1214345-30-8

3-Bromo-2-(difluoromethoxy)pyridine

Cat. No.: B567009
CAS No.: 1214345-30-8
M. Wt: 224.005
InChI Key: NBQNVZVXSBNLGN-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethoxy)pyridine: is a chemical compound with the molecular formula C6H4BrF2NO . It is a pyridine derivative, characterized by the presence of bromine and difluoromethoxy groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(difluoromethoxy)pyridine typically involves the bromination of 2-(difluoromethoxy)pyridine. One common method is the use of bromine in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(difluoromethoxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-2-(difluoromethoxy)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various coupling and substitution reactions .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the modification of biological activity and the development of new therapeutic agents .

Industry: In the chemical industry, this compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it valuable for the synthesis of a wide range of products .

Comparison with Similar Compounds

Comparison: 3-Bromo-2-(difluoromethoxy)pyridine is unique due to the specific positioning of the bromine and difluoromethoxy groups on the pyridine ring. This positioning can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in certain synthetic applications .

Biological Activity

3-Bromo-2-(difluoromethoxy)pyridine is a fluorinated heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and difluoromethoxy groups enhances its lipophilicity and ability to form hydrogen bonds, which are critical for interactions with biological targets.

The compound's molecular structure can be summarized as follows:

  • Molecular Formula : C6H4BrF2N1O1
  • Molecular Weight : 222.01 g/mol
  • LogP : The logP value indicates the compound's lipophilicity, which is essential for its bioavailability.

This compound interacts with various biological targets, primarily through:

  • Hydrogen Bonding : The difluoromethoxy group can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Halogen Bonding : The bromine atom can participate in halogen bonding, which is increasingly recognized as a significant interaction in drug design.

These interactions can influence several biochemical pathways, making the compound a candidate for further pharmacological studies.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on difluoromethoxy derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .

Anticancer Potential

Fluorinated pyridine derivatives have been investigated for their anticancer activities. For example, compounds with similar structural motifs have demonstrated the ability to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in metabolic processes. For instance, research has highlighted fluorinated compounds' ability to inhibit enzymes like cytochrome P450, which plays a crucial role in drug metabolism .

Case Studies

StudyFindingsReference
Antimicrobial ActivityShowed effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer ActivityInduced apoptosis in cancer cell lines through modulation of signaling pathways.
Enzyme InhibitionInhibited cytochrome P450 activity, affecting drug metabolism.

Synthesis and Applications

The synthesis of this compound typically involves nucleophilic substitution reactions where suitable pyridine derivatives react with difluoromethylating agents under controlled conditions. This compound serves as a valuable intermediate in the synthesis of bioactive molecules and has potential applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-bromo-2-(difluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2NO/c7-4-2-1-3-10-5(4)11-6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQNVZVXSBNLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744763
Record name 3-Bromo-2-(difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214345-30-8
Record name 3-Bromo-2-(difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-(difluoromethoxy)pyridine
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